![molecular formula C8H4FN5 B14582351 7-Fluorotetrazolo[1,5-a]quinoxaline CAS No. 61148-39-8](/img/structure/B14582351.png)
7-Fluorotetrazolo[1,5-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluorotetrazolo[1,5-a]quinoxaline is a chemical compound belonging to the class of tetrazoloquinoxalines. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorotetrazolo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-fluoroquinoxaline with sodium azide in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Fluorotetrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMF or DMSO at moderate temperatures.
Cycloaddition Reactions: Reagents such as alkynes and azides are used in the presence of copper catalysts under mild conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted tetrazoloquinoxalines with potential biological activities.
Cycloaddition Reactions: Products include triazoloquinoxalines and imidazoquinoxalines, which are valuable in medicinal chemistry.
Scientific Research Applications
7-Fluorotetrazolo[1,5-a]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 7-Fluorotetrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .
Comparison with Similar Compounds
- Cinnolines
- Quinazolines
- Other Tetrazoloquinoxalines
Comparison: 7-Fluorotetrazolo[1,5-a]quinoxaline is unique due to the presence of the fluorine atom, which enhances its reactivity and potential applications. Compared to cinnolines and quinazolines, it offers distinct advantages in terms of chemical stability and biological activity. The fluorine atom also contributes to its unique electronic properties, making it valuable in materials science .
Properties
CAS No. |
61148-39-8 |
|---|---|
Molecular Formula |
C8H4FN5 |
Molecular Weight |
189.15 g/mol |
IUPAC Name |
7-fluorotetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C8H4FN5/c9-5-1-2-7-6(3-5)10-4-8-11-12-13-14(7)8/h1-4H |
InChI Key |
QUEDQXCGGDTXMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=CC3=NN=NN23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


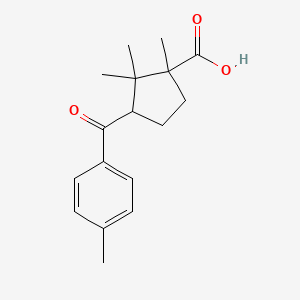
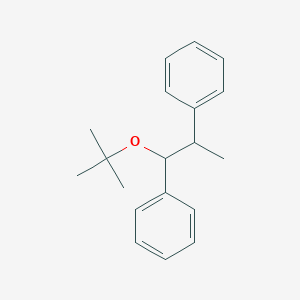
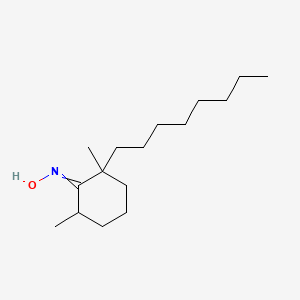
![7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopent-3-en-1-yl]heptanoic acid](/img/structure/B14582294.png)
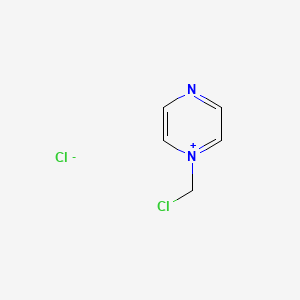

![2-(2-Hydroxyethyl)-3-[2-phenyl-2-(propan-2-yl)hydrazinylidene]butanoic acid](/img/structure/B14582312.png)
![2-Chloro-1-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B14582315.png)
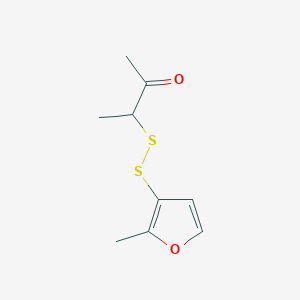

![Dimethyl [2-(4-chlorophenyl)-2-methoxyethenyl]phosphonate](/img/structure/B14582326.png)
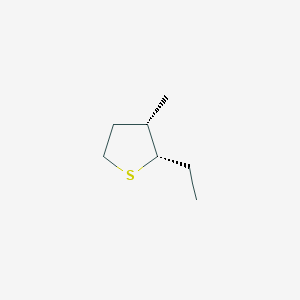
![1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzene](/img/structure/B14582338.png)
![3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-8-yl)oxy]propanoic acid](/img/structure/B14582346.png)
